molecular formula C13H12O4 B13694546 3-Methyl-2-oxo-2H-chromen-7-yl Propionate

3-Methyl-2-oxo-2H-chromen-7-yl Propionate

Cat. No.: B13694546
M. Wt: 232.23 g/mol
InChI Key: UXWUEPZJGRIGMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate typically involves the esterification of 3-methyl-2-oxo-2H-chromen-7-ol with propionic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2H-chromen-7-yl Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-oxo-2H-chromen-7-yl Propionate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of fragrances, flavorings, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

3-Methyl-2-oxo-2H-chromen-7-yl Propionate can be compared with other coumarin derivatives:

These compounds share some common properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(3-methyl-2-oxochromen-7-yl) propanoate

InChI

InChI=1S/C13H12O4/c1-3-12(14)16-10-5-4-9-6-8(2)13(15)17-11(9)7-10/h4-7H,3H2,1-2H3

InChI Key

UXWUEPZJGRIGMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C

Origin of Product

United States

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